Boc-Tyr-OSu

概要

説明

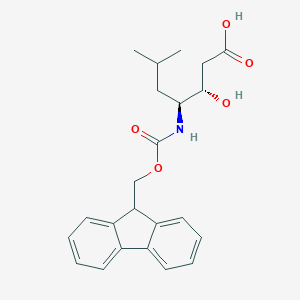

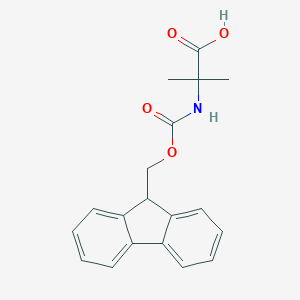

Boc-Tyr-OSu, also known as Boc-L-tyrosine hydroxysuccinimide ester, is a reagent used in a rapid method for iodotyrosylation of peptides . This method is equal to that of Bolton-Hunter but has the additional advantage that the derivatized peptide is readily deblocked to form a radiolabelled product with the same net charge as the starting material .

Molecular Structure Analysis

This compound has the empirical formula C18H22N2O7 and a molecular weight of 378.38 . The SMILES string representation of its structure isCC(C)(C)OC(=O)NC@@Hcc1)C(=O)ON2C(=O)CCC2=O . Chemical Reactions Analysis

This compound is used in a rapid method for iodotyrosylation of peptides . The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis

This compound has an assay of ≥99.0% (N), optical activity [α]20/D −13±1°, c = 1% in dioxane, and a melting point of 190 °C (dec.) . Its density is 1.35g/cm3 .科学的研究の応用

Boc-Tyr-OSu: 科学研究における応用の包括的な分析

ペプチドの標識と放射性標識: this compound は、ペプチドのヨードチロシル化のための迅速な方法で使用され、 ボルトン・ハンター法よりも有利であり、誘導体化されたペプチドを容易に脱保護して、出発物質と同じ正味の電荷を持つ放射性標識された生成物を得ることができます .

環境に優しいペプチド合成: この化合物は、環境に配慮した水中ペプチド合成に使用されており、グリーンケミストリーへの移行の一環となっています。 この方法は有機溶媒を使用しないため、より環境に優しいものとなっています .

工業化学における応用: 工業化学において、this compound の脱保護工程は、他の副生成物なしにガスのみを生成し、グリーンケミストリーの原則に沿っており、大規模な用途に適しています .

タンパク質発現系: this compound は、P. に発現された A. oryzae RIB40 由来のカルボキシペプチダーゼ Y (CPY) を使用するような、タンパク質発現系に関連する研究に関与している可能性があります。 pastoris GS115 は、比較的単純な抽出技術で高収量の組換えタンパク質を得るために有望です .

バイオセンサー開発: この化合物は、酸化物バイオセンサーに適用可能な酸変調ペプチド合成技術の一部となる可能性があり、ペプチド抗原相互作用、プロテオミクス、個別化医療に対する潜在的な影響があります .

MilliporeSigma - this compound Springer - カルボキシペプチダーゼ触媒合成 Springer - 環境に配慮した水中ペプチド合成 Springer - Boc 戦略を用いた環境に配慮した水中ペプチド合成 <a aria-label="5: Springer - Boc 戦略を用いた環境に配慮した水中ペプチド合成" data-citationid="7d88b

作用機序

Target of Action

Boc-Tyr-OSu, also known as Boc-L-tyrosine hydroxysuccinimide ester , is primarily used in peptide synthesis . Its primary targets are peptides, specifically those that require iodotyrosylation .

Mode of Action

This compound interacts with its targets (peptides) through a process called iodotyrosylation . This process involves the addition of an iodine atom to the tyrosine residue of a peptide . The Boc group (tert-butoxycarbonyl) in this compound serves as a protecting group for the tyrosine residue during this reaction .

Biochemical Pathways

It is known that the compound plays a crucial role in the iodotyrosylation of peptides , which can affect various biochemical pathways depending on the specific peptides being modified.

Result of Action

The primary result of this compound’s action is the iodotyrosylation of peptides . This modification can significantly alter the properties of the peptide, including its activity, stability, and interactions with other molecules. The exact molecular and cellular effects would depend on the specific peptide being modified.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at −20°C to maintain its stability . Furthermore, the conditions of the peptide synthesis process, such as temperature, pH, and the presence of other reagents, can also impact the action and efficacy of this compound.

Safety and Hazards

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O7/c1-18(2,3)26-17(25)19-13(10-11-4-6-12(21)7-5-11)16(24)27-20-14(22)8-9-15(20)23/h4-7,13,21H,8-10H2,1-3H3,(H,19,25)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUDTLHVKHXJJJ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Boc-Tyr-OSu and what is its role in the synthesis of oostatic hormone analogs?

A1: this compound stands for N-(tert-Butoxycarbonyl)-L-tyrosine N-hydroxysuccinimide ester. It is a protected amino acid derivative used in peptide synthesis. [, ] The "Boc" group is a protecting group for the amine function, preventing unwanted reactions. "Tyr" represents the amino acid tyrosine. "OSu" refers to the activated ester group (N-hydroxysuccinimide ester), which makes the carboxyl group of tyrosine more reactive towards amines.

Q2: How does the structure of the oostatic hormone analogs, particularly the variation in the number of C-terminal proline residues, impact their biological activity?

A2: The research indicates that shortening the peptide sequence of the oostatic hormone analog, specifically by reducing the number of C-terminal proline residues, led to an acceleration of the observed effects on egg development in Sarcophaga bullata. [, ] While the exact mechanism of action is not fully elucidated in the provided abstracts, the changes observed in the follicular epithelium suggest an influence on oocyte development. Interestingly, different peptide chain lengths exhibited variations in radioactivity distribution within the insect body, hinting at potential differences in uptake, distribution, and metabolism. [] This highlights the importance of the C-terminal proline residues in modulating the biological activity and pharmacokinetic properties of the oostatic hormone analogs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)